molecular formula C20H15ClN2S B2401385 (Z)-3-(4-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 476669-72-4

(Z)-3-(4-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2401385
CAS No.: 476669-72-4
M. Wt: 350.86
InChI Key: MKTAHGWJOKRHDE-BOPFTXTBSA-N
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Description

(Z)-3-(4-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Acrylonitrile Formation: The acrylonitrile moiety can be introduced via a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the acrylonitrile intermediate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the ethyl group.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology

    Antimicrobial Agents: Thiazole derivatives have shown potential as antimicrobial agents.

    Enzyme Inhibitors: They can act as inhibitors for various enzymes, making them useful in biochemical research.

Medicine

    Drug Development: The compound may be explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

    Dyes and Pigments: Thiazole derivatives are used in the production of dyes and pigments due to their chromophoric properties.

Mechanism of Action

The mechanism of action of (Z)-3-(4-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. Generally, thiazole derivatives exert their effects by interacting with biological targets such as enzymes or receptors. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
  • (Z)-3-(4-bromophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Uniqueness

The presence of the 4-ethylphenyl group in (Z)-3-(4-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile may confer unique properties such as enhanced lipophilicity or specific biological activity compared to its analogs.

Properties

IUPAC Name

(Z)-3-(4-chlorophenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2S/c1-2-14-3-7-16(8-4-14)19-13-24-20(23-19)17(12-22)11-15-5-9-18(21)10-6-15/h3-11,13H,2H2,1H3/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTAHGWJOKRHDE-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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